molecular formula C10H22N2O2 B1382192 tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate CAS No. 1807939-48-5

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate

Cat. No.: B1382192
CAS No.: 1807939-48-5
M. Wt: 202.29 g/mol
InChI Key: BCXIODCAQHGGLG-MRVPVSSYSA-N
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Description

Tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate, commonly referred to as Boc-aminopropanol, is a chiral carbamate derivative with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its structure allows it to function effectively as a protecting group for amines, facilitating selective chemical transformations while preserving amine functionality. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₀H₂₂N₂O₂
  • Molecular Weight : 202.29 g/mol
  • IUPAC Name : tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate
  • Appearance : White to off-white solid
  • Boiling Point : 264 °C

Carbamates, including this compound, typically interact with various enzymes and receptors in biological systems. The mechanism generally involves the formation of a carbamic acid intermediate that can inhibit enzyme activity or modulate receptor function.

Target Enzymes and Pathways

  • Enzyme Inhibition : Carbamates can inhibit cytochrome P450 monooxygenases, which are crucial for drug metabolism.
  • Biochemical Pathways : The compound may affect neurotransmitter systems by modulating acetylcholinesterase activity, leading to increased levels of acetylcholine.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
Enzyme InhibitionEffective against specific E. coli strains at concentrations of 8–32 mg/mL.
CytotoxicityEvaluated on HepG2 cell line; showed variable cytotoxic effects depending on structure modifications.
PharmacokineticsExhibits significant stability under physiological conditions; potential for oral bioavailability.

Case Studies

  • Study on E. coli Inhibition :
    A study investigated the efficacy of SA-linked oligopeptides incorporating this compound against E. coli strains. Results indicated that the compound exhibited notable inhibitory effects on hypersensitive strains but was ineffective against wild-type strains due to substrate efflux pump activity .
  • Cytotoxicity Evaluation :
    Research conducted on HepG2 cells revealed that modifications to the carbamate structure could enhance or reduce cytotoxicity. The study highlighted that while some derivatives were potent inhibitors, they also exhibited significant cytotoxic effects, necessitating careful consideration in therapeutic applications .
  • Pharmacokinetic Studies :
    Investigations into the pharmacokinetics of this compound demonstrated its stability and potential for effective absorption when administered orally. This characteristic is critical for its application in drug formulation .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXIODCAQHGGLG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H](C)CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135350
Record name Carbamic acid, N-[(1R)-2-amino-1-methylethyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-48-5
Record name Carbamic acid, N-[(1R)-2-amino-1-methylethyl]-N-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807939-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R)-2-amino-1-methylethyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
Reactant of Route 2
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
Reactant of Route 3
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
Reactant of Route 4
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
Reactant of Route 5
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate
Reactant of Route 6
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate

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